

Spectroscopic Profile of 4-Aminoquinaldine: A Technical Guide

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Aminoquinaldine** (IUPAC name: 2-methylquinolin-4-amine), a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the methodologies employed for their acquisition.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **4-Aminoquinaldine**.

Table 1: ¹H NMR Spectroscopic Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.89	d	1H	H-8
7.71	d	1H	H-5
7.50	t	1H	H-7
7.21	t	1H	H-6
6.43	S	1H	H-3
5.45	br s	2H	-NH2
2.45	s	3H	-СНз

Solvent: DMSO-d₆

Table 2: 13 C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
156.9	C-2
152.1	C-4
149.3	C-8a
129.5	C-7
123.8	C-5
121.9	C-6
119.8	C-4a
108.8	C-3
24.7	-CH₃

Solvent: DMSO-d6

Table 3: IR Absorption Data



Wavenumber (cm⁻¹)	Intensity	Assignment
3420	Strong	N-H stretch (asymmetric)
3300	Strong	N-H stretch (symmetric)
3180	Medium	Aromatic C-H stretch
1640	Strong	N-H bend (scissoring)
1600, 1570, 1510	Medium-Strong	Aromatic C=C stretch
1380	Medium	-CH₃ bend

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
158	100	[M] ⁺ (Molecular Ion)
157	25	[M-H]+
130	45	[M-HCN-H]+

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The acquisition of the presented spectroscopic data followed rigorous experimental protocols to ensure accuracy and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Varian A-60D spectrometer. The sample of **4-Aminoquinaldine** was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For the ¹³C NMR spectrum, broadband proton decoupling was employed.

Infrared (IR) Spectroscopy



The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample of **4-Aminoquinaldine** was prepared as a potassium bromide (KBr) pellet.[1] A small amount of the finely ground compound was intimately mixed with dry KBr powder and pressed into a thin, transparent disc. The spectrum was recorded in the transmission mode.

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source.[1] The volatile sample was introduced into the ion source, where it was bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting ions were then separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow

The general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like **4-Aminoquinaldine** is illustrated in the following diagram.



General Workflow for Spectroscopic Analysis Sample Preparation 4-Aminoquinaldine Sample Dissolve in Introduce into Prepare KBr Pellet **Deuterated Solvent** High Vacuum Data Acquisition NMR Spectrometer FTIR Spectrometer Mass Spectrometer Data Analysis ¹H and ¹³C NMR Spectra IR Spectrum Mass Spectrum (Chemical Shifts, Coupling) (Absorption Bands) (m/z values, Fragmentation) Structural Elucidation Molecular Structure of 4-Aminoquinaldine

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Caption: Workflow of Spectroscopic Analysis.

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References



- 1. 4-Amino-2-methylquinoline | C10H10N2 | CID 81116 PubChem [pubchem.ncbi.nlm.nih.gov]
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